molecular formula C19H18N2O4S B2602088 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 476628-45-2

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2602088
CAS RN: 476628-45-2
M. Wt: 370.42
InChI Key: RKBFBHKIIBFCGA-UHFFFAOYSA-N
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Description

“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide” is a compound that is part of the 2-aminothiazole class of compounds . This class of compounds has been studied for their potential in various applications, including as anticancer agents .


Molecular Structure Analysis

The molecular structure of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains methoxy groups and an amide group .

Scientific Research Applications

Antibacterial Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide: and its derivatives have been investigated for their antibacterial potential. Researchers synthesized eighteen novel derivatives based on the dithiolopyrrolone scaffold. These compounds inhibit bacterial RNA polymerase (RNAP), a crucial enzyme involved in RNA synthesis in bacteria . Notably, compound 7b demonstrated potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP. It also inhibited Escherichia coli RNAP effectively. Molecular docking studies revealed its interaction with the bacterial RNAP’s switch region, making it a promising lead for developing bacterial RNAP inhibitors.

NF-κB Inhibition

In particular, N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide derivatives, such as the N-(tetrahydroquinolin-1-yl) amide compound A, have potential as NF-κB inhibitors. These molecules could be valuable in anticancer drug research .

Retinoid Nuclear Modulation

Certain derivatives of this compound, such as retinoid nuclear modulators (denoted as B), play a crucial role in treating metabolic and immunological diseases. These agents have garnered interest due to their impact on cellular processes .

Brain Disorders and Neuroinflammation

Lipopolysaccharide (LPS)-induced inflammatory mediators (C and D) derived from N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide may have beneficial effects in various brain disorders. Neuroinflammation involving microglial activation plays a pivotal role in the pathogenesis of these diseases .

Intermediate in Muscle Relaxant Synthesis

The compound has been employed as an intermediate in the preparation of the muscle relaxant papaverin .

Synthesis of Modified Diterpenes

Researchers have used N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide in the synthesis of modified diterpenes, including nimbidiol .

Future Directions

The future directions for the study of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide” and similar compounds could include further investigation into their potential applications, such as their use as anticancer agents . Additionally, more research could be done to fully understand their mechanisms of action and to optimize their synthesis .

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-13-6-4-12(5-7-13)18(22)21-19-20-16(11-26-19)15-9-8-14(24-2)10-17(15)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFBHKIIBFCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

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